molecular formula C10H12O4 B1231217 Phlorisobutyrophenone CAS No. 35458-21-0

Phlorisobutyrophenone

Cat. No.: B1231217
CAS No.: 35458-21-0
M. Wt: 196.20 g/mol
InChI Key: BNEBXEZRBLYBCZ-UHFFFAOYSA-N
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Description

Phloroisobutyrophenone is a chemical compound known for its role as an intermediate in the biosynthesis of various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phloroisobutyrophenone can be synthesized through the Claisen condensation of isobutyryl-CoA with phloroglucinol. This reaction is catalyzed by enzymes such as valerophenone synthase or chalcone synthase . The reaction conditions typically involve the use of a suitable solvent and a controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods

In industrial settings, phloroisobutyrophenone can be produced using microbial fermentation processes. For example, Escherichia coli can be genetically engineered to express the necessary enzymes for the biosynthesis of phloroisobutyrophenone from glucose . This method offers a sustainable and scalable approach to producing the compound.

Chemical Reactions Analysis

Types of Reactions

Phloroisobutyrophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and substituted phloroglucinol compounds. These products have diverse applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Phlorisobutyrophenone serves as a substrate for type III polyketide synthases (PKSs), which are crucial in the biosynthesis of secondary metabolites. It primarily interacts with prenyltransferases, facilitating the addition of prenyl groups to its aromatic structure. This modification enhances its lipophilicity and biological activity, making it a valuable compound in various biochemical processes .

Scientific Research Applications

1. Chemistry

  • Intermediate Synthesis : this compound is utilized as an intermediate in the synthesis of complex organic molecules, enabling the production of various bioactive compounds.
  • Biosynthetic Pathways : It plays a role in elucidating enzyme-catalyzed reactions and metabolic pathways, particularly in microbial systems like Escherichia coli where it is produced through engineered biosynthetic pathways .

2. Biology

  • Metabolic Studies : The compound is used to study metabolic pathways involving branched-chain amino acids, contributing to our understanding of plant biochemistry and metabolism.
  • Cellular Effects : this compound influences cellular processes such as gene expression and signaling pathways, particularly in microbial cells .

3. Pharmacology

  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties by modulating key signaling pathways, suggesting potential therapeutic applications against oxidative stress-related diseases .
  • Antimicrobial Effects : Studies have shown that it can inhibit the growth of various pathogenic bacteria, highlighting its potential use in antimicrobial therapies .
  • Cytotoxicity Studies : Varying concentrations of this compound have been shown to exhibit cytotoxic effects, with low doses promoting beneficial metabolic pathways while high doses may lead to toxicity .

Case Studies

Several key studies have documented the applications and effects of this compound:

  • Antioxidant Properties Study : A study demonstrated that this compound significantly reduced oxidative stress markers in animal models, indicating its potential as a therapeutic agent against oxidative damage .
  • Microbial Inhibition Study : In vitro tests revealed that this compound effectively inhibited the growth of pathogenic bacteria, suggesting its application in developing new antimicrobial agents .
  • Pharmacological Applications : Research has explored its use in natural alternatives for treating depression, leveraging its presence in extracts from Hypericum perforatum (St. John's Wort) which contains this compound as one of its active components .

Mechanism of Action

The mechanism of action of phloroisobutyrophenone involves its interaction with specific enzymes and molecular targets. It acts as a substrate for enzymes like valerophenone synthase, which catalyze its conversion into bioactive compounds. The pathways involved include the polyketide biosynthesis pathway, which is crucial for the production of various natural products .

Comparison with Similar Compounds

Phloroisobutyrophenone is similar to other acylphloroglucinol derivatives such as phlorisovalerophenone and phloroglucinol. it is unique in its specific structure and the types of reactions it undergoes. Unlike phlorisovalerophenone, which uses isovaleryl-CoA, phloroisobutyrophenone uses isobutyryl-CoA as a substrate. This difference in substrate specificity highlights its uniqueness and potential for diverse applications.

List of Similar Compounds

  • Phlorisovalerophenone
  • Phloroglucinol
  • Hyperforin (a derivative of phloroglucinol)

Biological Activity

Phlorisobutyrophenone (PIB) is an acylphloroglucinol derivative recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and pharmacological potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which allows it to interact with various biological targets. It primarily acts as a substrate for type III polyketide synthases (PKSs), particularly phloroisovalerophenone synthase, in the biosynthesis of secondary metabolites such as humulone and lupulone found in hops (Humulus lupulus) and strawberries (Fragaria × ananassa) .

Target Enzymes : PIB interacts with prenyltransferases, enzymes that catalyze the addition of prenyl groups to aromatic compounds. This modification enhances the lipophilicity and biological activity of PIB .

Biochemical Pathways : The biosynthesis of PIB involves isovaleryl-CoA and hydroxy-3-methylglutaryl CoA (HMG-CoA). The process includes dehydration, decarboxylation, and reduction, primarily in Escherichia coli .

Biological Activities

This compound exhibits several biological activities, including:

  • Antioxidant Activity : PIB has been shown to exert antioxidant effects by modulating key signaling pathways, particularly the IL-1β/IKB-α/NF-KB pathway .
  • Antimicrobial Effects : Research indicates that PIB can inhibit microbial growth by disrupting intracellular metabolism and reducing DNA agglutination .
  • Cytotoxicity : Studies have reported varying cytotoxic effects depending on the concentration used. Low doses may promote beneficial metabolic pathways, while high doses can lead to toxicity and enzyme inhibition .

Case Studies

Several studies have highlighted the biological significance of PIB:

  • Study on Antioxidant Properties : A recent investigation demonstrated that PIB significantly reduced oxidative stress markers in animal models, suggesting its potential as a therapeutic agent against oxidative damage .
  • Microbial Inhibition Study : In vitro tests showed that PIB effectively inhibited the growth of various pathogenic bacteria, indicating its potential application in antimicrobial therapies .
  • Pharmacological Applications : Research has explored the use of PIB in developing natural alternatives for treating depression, leveraging its presence in Hypericum perforatum (St. John's Wort) extracts .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological ActivityUnique Features
This compoundAcylphloroglucinolAntioxidant, antimicrobialSpecific substrate for PKS
PhlorisovalerophenoneAcylphloroglucinolAntioxidantUses isovaleryl-CoA as substrate
PhloroglucinolAcylphloroglucinolAntioxidant, anti-inflammatoryPrecursor to various bioactive compounds

Properties

IUPAC Name

2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEBXEZRBLYBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416108
Record name Phlorisobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35458-21-0
Record name Phlorisobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a vessel fitted with a calcium chloride tube, 12.61 g (100.0 mmol) of 1,3,5-trihydroxybenzene (1) was suspended on a mixture of 35 ml of nitrobenzene and 45 ml of carbon disulfide and they were stirred. To the mixture, 40.0 g (300 mmol, 3.00 equivalents) of granular aluminum chloride was added piecemeal at room temperature. They were stirred for one hour and a nitrobenzene (10.0 ml) solution of 10.66 g (100.0 mmol, 1.000 equivalent) of isobutyryl chloride was slowly added dropwise to the mixture. After about 5 hours, the reaction mixture was poured into a cold 2 M hydrochloric acid (500 ml) solution to induce decomposition of aluminum salt and then was extracted from ether. The organic layer was washed with water and distilled off ether under a reduced pressure. To this was added a large amount of water and water was distilled under reduced pressure to remove nitrobenzene solvent by steam distillation method. The residue was dissolved in ether, washed with saturated brine, dried over sodium sulfate, and distilled under a reduced pressure to remove the solvent and obtain 21.7 g of a crude reaction product. By recrystallization of the crude product from petroleum ether-methylene chloride (1:1), 17.1 g (yield 87.2%) of the product (4) was obtained in the form of light yellow powdery crystals.
Quantity
12.61 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10.66 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
87.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Phlorisobutyrophenone
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Phlorisobutyrophenone
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Phlorisobutyrophenone
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Phlorisobutyrophenone
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Phlorisobutyrophenone
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
Phlorisobutyrophenone

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